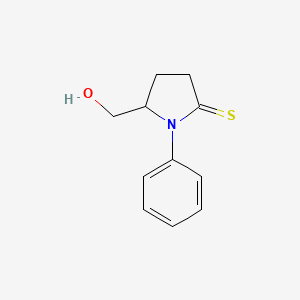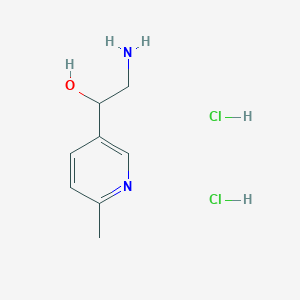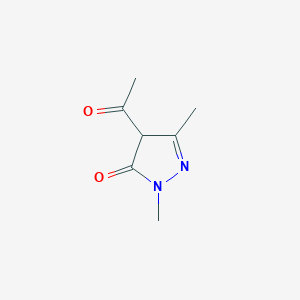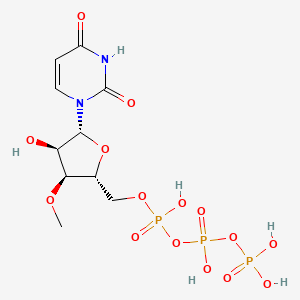
3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid typically involves the condensation of appropriate hydrazines with 1,3-dicarbonyl compounds. One common method is the reaction of butylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the hydroxymethyl and carboxylic acid groups .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: 3-Butyl-5-(Carboxymethyl)-1H-Pyrazole-4-Carboxylic Acid.
Reduction: 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Methanol.
Substitution: 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Bromocarboxylic Acid.
科学研究应用
3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex and preventing catalysis .
Similar Compounds:
- 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Methanol
- 3-Butyl-5-(Carboxymethyl)-1H-Pyrazole-4-Carboxylic Acid
- 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Bromocarboxylic Acid
Comparison: Compared to its analogs, this compound is unique due to the presence of both hydroxymethyl and carboxylic acid functional groups. This dual functionality allows for diverse chemical reactivity and potential for forming multiple types of interactions in biological systems, making it a versatile compound for various applications .
属性
分子式 |
C9H14N2O3 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC 名称 |
3-butyl-5-(hydroxymethyl)-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N2O3/c1-2-3-4-6-8(9(13)14)7(5-12)11-10-6/h12H,2-5H2,1H3,(H,10,11)(H,13,14) |
InChI 键 |
FOWFUAYASLHFCW-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NNC(=C1C(=O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Chloro-6-ethylbenzo[d]oxazole](/img/structure/B12865235.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B12865239.png)



